N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-5-chlorothiophene-2-carboxamide
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Description
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-5-chlorothiophene-2-carboxamide is a useful research compound. Its molecular formula is C21H13ClN2O2S2 and its molecular weight is 424.92. The purity is usually 95%.
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Scientific Research Applications
Anticancer Research
A series of derivatives similar to the queried compound have been synthesized and evaluated for their anticancer activity. For example, substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have shown moderate to excellent anticancer activity against several cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer), with some derivatives exhibiting higher anticancer activities than the reference drug etoposide (Ravinaik et al., 2021).
Antimicrobial Research
The synthesis and characterization of novel derivatives have also been explored for antimicrobial applications. For instance, N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives have demonstrated potent antimicrobial activity against a variety of pathogenic strains, with some molecules more effective than reference drugs against Gram-positive bacterial strains (Bikobo et al., 2017).
Material Science
In the realm of material science, a benzothiazole-based aggregation-induced emission luminogen (AIEgen) has been developed for highly sensitive physiological pH sensing. This compound exhibits multifluorescence emissions in different dispersed or aggregated states, making it suitable for detecting pH fluctuations in biosamples and neutral water samples (Li et al., 2018).
Properties
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-5-chlorothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN2O2S2/c22-16-12-11-15(27-16)20(26)24-21-23-17(13-7-3-1-4-8-13)19(28-21)18(25)14-9-5-2-6-10-14/h1-12H,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEWSSGFKBBYMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(S3)Cl)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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